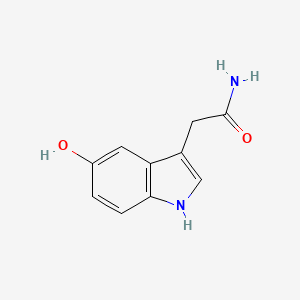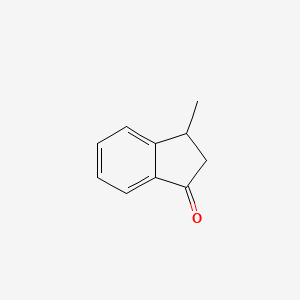![molecular formula C19H14Cl2N2O B1362762 2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoBloCK-6 is a small molecule inhibitor known for its potent effects on mitochondrial function. It specifically targets the Mia40/Erv1 redox-mediated import pathway, which is crucial for the import and oxidative folding of proteins within the mitochondrial intermembrane space . This compound has been extensively studied for its role in inhibiting the proliferation of liver cancer cells by impairing mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 4-anilinophenylamine with 2,4-dichlorobenzaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MitoBloCK-6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly involving its phenolic and aniline groups.
Common Reagents and Conditions
Common reagents used in the reactions involving MitoBloCK-6 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
MitoBloCK-6 has a wide range of scientific research applications:
Mechanism of Action
MitoBloCK-6 exerts its effects by inhibiting the Mia40/Erv1 redox-mediated import pathway. This pathway is essential for the import and oxidative folding of proteins within the mitochondrial intermembrane space. By inhibiting Erv1 oxidase activity, MitoBloCK-6 disrupts the import of key mitochondrial proteins, leading to mitochondrial dysfunction and subsequent cellular effects such as apoptosis. The compound specifically causes the release of cytochrome c, activation of caspase-3, and induction of apoptosis in human embryonic stem cells.
Comparison with Similar Compounds
MitoBloCK-6 is unique in its specific inhibition of the Mia40/Erv1 pathway. Similar compounds include other small molecule inhibitors of mitochondrial protein import, such as:
MitoBloCK-5: Another inhibitor of the Mia40/Erv1 pathway, but with different potency and specificity.
MitoBloCK-7: Targets similar pathways but may have different effects on mitochondrial function.
MitoBloCK-9: Another related compound with distinct biological activities.
These compounds share similar mechanisms of action but differ in their potency, specificity, and biological effects, highlighting the unique properties of MitoBloCK-6 in scientific research.
Properties
Molecular Formula |
C19H14Cl2N2O |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |
InChI Key |
DBYOPSAQYAKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


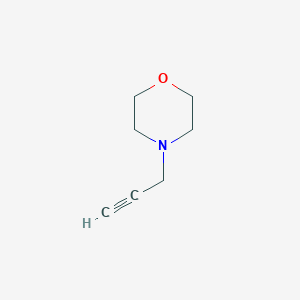

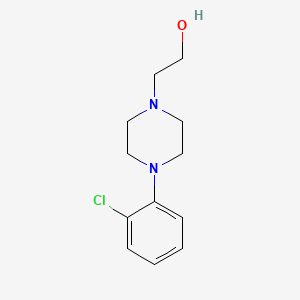
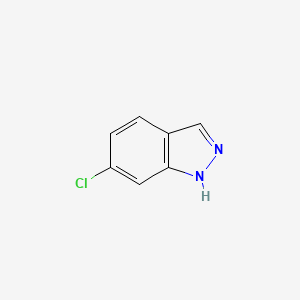
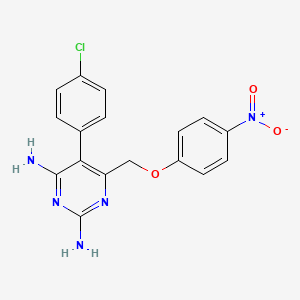
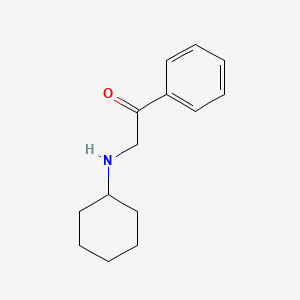
![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)
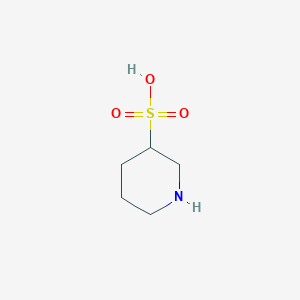
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)
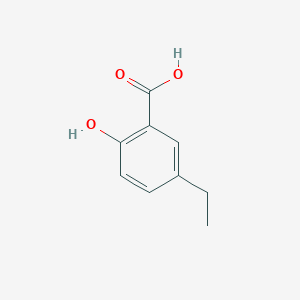
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)

